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2',3'-Cyclic AMP - 634-01-5

2',3'-Cyclic AMP

Catalog Number: EVT-292166
CAS Number: 634-01-5
Molecular Formula: C10H12N5O6P
Molecular Weight: 329.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2′,3′-Cyclic adenosine monophosphate (2′,3′-cyclic AMP) is a cyclic nucleotide found in various organisms, including bacteria, plants, and mammals. [, , ] Unlike its more famous isomer, 3′,5′-cyclic AMP, which acts as a ubiquitous second messenger in cellular signaling, 2′,3′-cyclic AMP is primarily considered an intermediate in RNA metabolism. [, , , ]

Specifically, it is generated during RNA degradation by certain ribonucleases that cleave the phosphodiester bonds in RNA, leaving a 2′,3′-cyclic phosphate group on the ribose sugar. [, , , , ] 2′,3′-Cyclic AMP is further hydrolyzed by 2′,3′-cyclic nucleotide 3′-phosphohydrolases (CNPases) to yield 2′-AMP. [, , , , , , , ]

Although not a signaling molecule like 3′,5′-cyclic AMP, 2′,3′-cyclic AMP serves as a valuable tool in studying RNA metabolism, enzyme activity, and potential prebiotic chemistry. [, , ]

2',3'-Cyclic GMP

  • Relevance: Like 2',3'-Cyclic AMP, 2',3'-Cyclic GMP can act as a substrate for certain phosphodiesterases. One study found that a phosphodiesterase from Phaseolus vulgaris chloroplasts hydrolyzed 2',3'-Cyclic GMP, although 3',5'-cyclic nucleotides were preferred substrates []. Another study showed that a 2':3'-cyclic nucleotide phosphodiesterase:3'-nucleotidase from Haemophilus influenzae hydrolyzed 2':3'-cyclic AMP to adenosine and was competitively inhibited by various nucleosides and mononucleotides, including 2',3'-Cyclic GMP []. This suggests that the presence of either a purine or pyrimidine base is essential for interaction with the enzyme.

3',5'-Cyclic AMP

  • Relevance: 3',5'-Cyclic AMP is a structural isomer of 2',3'-Cyclic AMP, differing in the location of the phosphate group on the ribose sugar. While 2',3'-Cyclic AMP is considered a product of RNA degradation and often linked to myelin, 3',5'-Cyclic AMP is a key player in signal transduction pathways. Some enzymes, like the phosphodiesterase from Phaseolus vulgaris chloroplasts, show a preference for 3',5'-cyclic nucleotides, including 3',5'-Cyclic AMP, over 2',3'-Cyclic AMP []. Additionally, research indicates that 3',5'-Cyclic AMP plays a role in hormonal control of puparium formation in the fleshfly Sarcophaga bullata, while 2',3'-Cyclic AMP was found to be inactive in this process [].

2',3'-Cyclic CMP

  • Relevance: Like 2',3'-Cyclic AMP and 2',3'-Cyclic GMP, 2',3'-Cyclic CMP can be hydrolyzed by phosphodiesterases. The study on the Phaseolus vulgaris chloroplast phosphodiesterase demonstrated that this enzyme could hydrolyze 2',3'-Cyclic CMP, although its activity was influenced by the presence of specific cations [].

3',5'-Cyclic CMP

  • Relevance: In a study examining the relationship between cyclic AMP and calcium efflux in isolated renal cortical tubules, 3',5'-Cyclic CMP was found to significantly reduce calcium efflux, unlike 2',3'-Cyclic AMP, which had no effect [, ]. This finding suggests distinct biological roles for these isomers.

2',3'-Cyclic NADP

  • Relevance: This compound was specifically designed and synthesized as a substrate for 2',3'-cyclic nucleotide 3'-phosphohydrolase []. It serves as a valuable tool for studying this enzyme due to its similar kinetic properties to 2',3'-Cyclic AMP and its ability to be measured spectrophotometrically, offering a rapid and sensitive assay method.

5′-AMP

  • Relevance: 5'-AMP is a product of both 2',3'-Cyclic AMP and 3',5'-Cyclic AMP hydrolysis by specific phosphodiesterases [, , , ]. It is also a product of the deamination of adenosine 3′-phenylphosphonate by adenosine (phosphate) deaminase from the liver of the squid Todarodes pacificus []. While structurally similar to 2',3'-Cyclic AMP, it lacks the cyclic phosphate group, leading to distinct biological functions.

2′-AMP

  • Relevance: 2'-AMP is a product of 2',3'-Cyclic AMP hydrolysis by certain phosphodiesterases, like the one found in mammalian tissues []. Notably, this particular phosphodiesterase shows broad substrate specificity, hydrolyzing rac-glycerol 1:2-cyclic phosphate, 3':5'-cyclic AMP, and 2':3'-cyclic AMP, producing 2'-AMP and 3'-AMP in a 7:3 ratio in the latter case.

3′-AMP

  • Relevance: 3′-AMP is generated through the hydrolysis of 2',3'-Cyclic AMP by 2′,3′‐cyclic nucleotide 3′‐phosphohydrolase []. This compound is also generated during the hydrolysis of 2':3'-cyclic AMP by a soluble phosphodiesterase found in mammalian tissues, along with 2'-AMP []. Additionally, 3′-AMP serves as a substrate for the adenosine (phosphate) deaminase from squid liver [].

Adenosine

  • Relevance: Adenosine is a product of 2',3'-Cyclic AMP hydrolysis by the 2':3'-cyclic nucleotide phosphodiesterase:3'-nucleotidase found in Haemophilus influenzae []. This pathway highlights a link between 2',3'-Cyclic AMP and adenosine metabolism.

Dibutyryl cyclic AMP (DBcAMP)

  • Relevance: In a study investigating the effects of cytochalasin B on pigment granule translocation, DBcAMP was used to induce the darkening of dermal and epidermal melanocytes []. While 3',5'-cyclic AMP is known to mediate the pigment granule dispersive effects of melanocyte-stimulating hormone (MSH), the study found that cytochalasin B could prevent and reverse the darkening caused by both DBcAMP and theophylline. This suggests that microfilaments play a role in pigment granule dispersion regardless of whether it is induced by MSH or cyclic AMP analogs.

2',3'-Cyclic UMP

  • Relevance: Like other 2',3'-cyclic nucleotides, 2',3'-Cyclic UMP can be hydrolyzed by ribonucleases. A study focusing on the ATP-inhibited ribonuclease of Bacillus subtilis showed that this enzyme could degrade single-stranded RNA into various 2',3'-cyclic nucleotides, including 2',3'-Cyclic UMP [].

5′-0-Succinyl-2′, 3′-Cyclic Adenosine Monophosphate

  • Relevance: 5′-0-Succinyl-2′, 3′-Cyclic Adenosine Monophosphate was specifically synthesized for the purpose of generating antibodies against 2′,3′-cyclic nucleotides []. This highlights the use of chemically modified 2',3'-Cyclic AMP analogs in developing research tools.
Source

The identification of 2',3'-cyclic adenosine monophosphate was first reported through high-performance liquid chromatography-tandem mass spectrometry analysis of renal venous effluent from isolated, perfused kidneys. This study highlighted that the compound is produced endogenously, likely as a result of ribonuclease-mediated breakdown of messenger RNA under conditions of energy depletion .

Classification

2',3'-Cyclic adenosine monophosphate belongs to the class of cyclic nucleotides, which are essential second messengers in various biological signaling pathways. It is classified as a nucleotide derivative, specifically an adenine nucleotide, and is involved in regulating numerous physiological processes.

Synthesis Analysis

Methods

The synthesis of 2',3'-cyclic adenosine monophosphate can occur through enzymatic activity, particularly involving ribonucleases that facilitate the hydrolysis of messenger RNA. This process leads to the formation of cyclic nucleotides from the resultant nucleotides. Additionally, chemical synthesis methods may involve phosphoramidite chemistry or solid-phase synthesis techniques to create this compound in laboratory settings.

Technical Details

In laboratory synthesis, 2',3'-cyclic adenosine monophosphate can be generated by cyclizing adenosine-5'-triphosphate in the presence of catalysts that promote the formation of cyclic structures. The reaction conditions typically require careful control of pH and temperature to favor cyclization over hydrolysis.

Molecular Structure Analysis

Structure

The molecular structure of 2',3'-cyclic adenosine monophosphate features a cyclic phosphate group formed between the 2' and 3' hydroxyl groups of the ribose sugar. The structure can be represented as follows:

  • Chemical Formula: C₁₁H₁₃N₅O₈P
  • Molecular Weight: Approximately 329.24 g/mol

Data

The structural configuration allows for specific interactions with proteins and enzymes involved in signal transduction pathways. The unique arrangement differentiates it from other cyclic nucleotides like 3',5'-cyclic adenosine monophosphate.

Chemical Reactions Analysis

Reactions

2',3'-Cyclic adenosine monophosphate undergoes various chemical reactions, particularly hydrolysis, which can lead to the formation of linear nucleotides such as 2'-adenosine monophosphate and 3'-adenosine monophosphate. These reactions are often catalyzed by ecto-nucleotide triphosphate diphosphohydrolases and phosphodiesterases.

Technical Details

The hydrolysis process involves the cleavage of the cyclic phosphate bond, which can be monitored using chromatographic techniques such as high-performance liquid chromatography. The kinetics of these reactions can provide insights into the physiological roles and regulatory mechanisms involving this cyclic nucleotide.

Mechanism of Action

Process

The mechanism by which 2',3'-cyclic adenosine monophosphate exerts its effects involves binding to specific receptors or enzymes that mediate intracellular signaling pathways. For instance, it has been shown to inhibit cell growth in certain vascular smooth muscle cells more effectively than its 3',5' counterpart .

Data

Research indicates that extracellular levels of 2',3'-cyclic adenosine monophosphate can significantly influence the metabolism of other adenine nucleotides, suggesting a regulatory role in cellular energy homeostasis and signaling .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water; solubility may vary with pH.
  • Stability: Sensitive to light and moisture; should be stored under controlled conditions.

Chemical Properties

  • pH: Aqueous solutions typically exhibit a neutral pH.
  • Reactivity: Reacts with phosphodiesterases and other enzymes that hydrolyze cyclic nucleotides.
Applications

Scientific Uses

2',3'-Cyclic adenosine monophosphate has potential applications in various fields:

  • Pharmacology: Investigated for its role in modulating vascular smooth muscle cell proliferation, potentially offering therapeutic avenues for cardiovascular diseases.
  • Biochemistry: Used as a tool in studies related to cellular signaling pathways, particularly those involving cyclic nucleotides.
  • Molecular Biology: Serves as a substrate for enzymatic assays aimed at understanding nucleotide metabolism and signaling mechanisms.
Structural and Biochemical Characterization of 2',3'-cAMP

Molecular Structure and Isomeric Differentiation from 3',5'-cAMP

2',3'-Cyclic adenosine monophosphate (2',3'-cAMP) is a positional isomer of the classical second messenger 3',5'-cAMP, distinguished by its unique ring structure formation. In 2',3'-cAMP, the phosphodiester bond bridges the 2'- and 3'-hydroxyl groups of the ribose sugar, resulting in a cis configuration with a five-membered ring. This contrasts with the 3',5'-cAMP isomer, where the bond connects the 3' and 5' positions, forming a six-membered ring in a trans configuration [1] [2]. The structural divergence confers distinct biochemical properties: 2',3'-cAMP exhibits greater conformational flexibility due to reduced ring strain, influencing its metabolic stability and intermolecular interactions [5].

Chromatographic and mass spectrometric techniques are essential for differentiating these isomers. High-performance liquid chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS) reveals a definitive baseline separation: 2',3'-cAMP elutes at ~2.9 minutes, while 3',5'-cAMP elutes at ~6.3 minutes using a C-18 column [1]. Despite identical mass-to-charge ratios (m/z 330→136 for both precursors), their distinct retention times and fragmentation patterns confirm structural identities. Nuclear magnetic resonance (NMR) further validates the ribose ring conformation, where 2',3'-cAMP shows characteristic chemical shifts at δ 4.45 ppm (H-2') and δ 4.65 ppm (H-3') [4].

Table 1: Structural Differentiation of cAMP Isomers

Property2',3'-cAMP3',5'-cAMP
Phosphodiester BondBetween 2' and 3' hydroxylsBetween 3' and 5' hydroxyls
Ring Conformation5-membered, cis6-membered, trans
HPLC Retention Time2.9 min6.3 min
Characteristic NMR Shiftsδ 4.45 (H-2'), δ 4.65 (H-3')δ 4.27 (H-3'), δ 4.53 (H-5')
Bond Angles95° (C2'-O-P-O-C3')110° (C3'-O-P-O-C5')

Physicochemical Properties and Stability in Biological Systems

2',3'-cAMP (C₁₀H₁₁N₅O₆P·Na) has a molecular weight of 351.2 g/mol and exhibits a molar extinction coefficient (ε) of 15,000 L·mol⁻¹·cm⁻¹ at 259 nm, typical for adenine-based nucleotides [5]. Its lipophilicity (log P = 0.94) is marginally higher than 3',5'-cAMP (log P = 0.38), influencing membrane permeability and subcellular distribution. However, unmodified 2',3'-cAMP shows limited cellular uptake, necessitating permeable analogs like 8-Br-2',3'-cAMP for experimental studies [3] [8].

Stability in biological systems is governed by enzymatic and non-enzymatic hydrolysis. In aqueous solutions, 2',3'-cAMP undergoes pH-dependent degradation, with maximal stability at neutral pH (t₁/₂ > 24 hours). In contrast, physiological environments accelerate decay: extracellular 2',3'-cAMP is rapidly metabolized to 2'-AMP and 3'-AMP by ecto-2',3'-cyclic nucleotide 3'-phosphodiesterases (CNPases), followed by conversion to adenosine via ecto-5'-nucleotidases [1] [2]. Intracellularly, it is hydrolyzed by endo-CNPases within minutes, as demonstrated in Arabidopsis seedlings where exogenous 8-Br-2',3'-cAMP disappears within 24 hours, concomitant with adenosine accumulation [3] [8]. Temperature also modulates stability; heat stress (≥37°C) accelerates non-enzymatic hydrolysis 3-fold [6].

Table 2: Physicochemical Properties of 2',3'-cAMP

PropertyValueBiological Significance
Molecular FormulaC₁₀H₁₁N₅O₆P·NaSodium salt enhances solubility
Molecular Weight351.2 g/molFacilitates LC-MS/MS detection
Absorption Maximum259 nmQuantification via UV spectrometry
Lipophilicity (log P)0.94Moderate membrane permeability
Half-life (pH 7.4)>24 hours (in vitro)Suitable for experimental applications
Half-life (cellular)<30 minutesRapid metabolic conversion to adenosine

Evolutionary Conservation Across Species (Bacteria, Plants, Mammals)

2',3'-cAMP is an evolutionarily ancient molecule originating from RNA degradation pathways conserved across all domains of life. Its biosynthesis is catalyzed by RNases via mRNA transphosphorylation: RNase T2 family enzymes in eukaryotes and RNase I in Escherichia coli release 2',3'-cNMPs during RNA hydrolysis [1] [6]. In bacteria (E. coli, Salmonella enterica), 2',3'-cAMP modulates biofilm formation and flagellar motility. For example, E. coli RNase I mutants lacking 2',3'-cAMP production exhibit 60% reduced biofilm and hypermotility, phenotypes rescued by exogenous 2',3'-cAMP analogs [6].

In plants (Arabidopsis thaliana), 2',3'-cAMP functions as a stress alarmone, increasing 5-fold during wounding, heat, or dark stress [7] [8]. It binds RNA-binding protein 47b (Rbp47b), triggering stress granule assembly to protect mRNA from degradation. The Arabidopsis 2',3'-cAMP-adenosine pathway mirrors mammalian systems: 2',3'-cAMP is metabolized to adenosine, though transcriptomic analyses reveal distinct signaling mechanisms independent of adenosine [3] [8].

Mammalian systems utilize the 2',3'-cAMP-adenosine pathway for tissue protection. Renal or cerebral injury in rodents elevates extracellular 2',3'-cAMP 8-fold, which is sequentially converted to 2'-AMP/3'-AMP and adenosine via CNPase and CD73 [1] [2]. Adenosine then activates renoprotective or neuroprotective receptors. Humans show analogous pathways; traumatic brain injury increases cerebrospinal 2',3'-cAMP and adenosine 10-fold [2]. Notably, CNPase deficiency exacerbates neuronal injury but protects kidneys, suggesting organ-specific adaptations of this ancient pathway [2] [6].

Table 3: Evolutionary Conservation of 2',3'-cAMP Pathways

OrganismBiosynthetic EnzymePhysiological RolesKey Metabolites
BacteriaRNase IBiofilm modulation, flagellar motility2',3'-cAMP, 2'-AMP
PlantsRNase T2 familyStress granule assembly, dark adaptation2',3'-cAMP, adenosine
MammalsRNase A/T2Organ protection after injury2'-AMP, 3'-AMP, adenosine
HumansRNase A/T2Cerebrospinal fluid surge post-TBI2',3'-cAMP, adenosine

Comprehensive Compound List

Properties

CAS Number

634-01-5

Product Name

2',3'-Cyclic AMP

IUPAC Name

[4-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methanol

Molecular Formula

C10H12N5O6P

Molecular Weight

329.21 g/mol

InChI

InChI=1S/C10H12N5O6P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7-6(4(1-16)19-10)20-22(17,18)21-7/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13)

InChI Key

KMYWVDDIPVNLME-UHFFFAOYSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C4C(C(O3)CO)OP(=O)(O4)O)N

Synonyms

2',3'-cyclic AMP
2',3'-cyclic AMP, monosodium salt
2',3'-cyclic AMP, sodium salt
adenosine cyclic 2',3'-monophosphate
adenosine cyclic 2,3 monophosphate
adenosine cyclic-2',3'-monophosphate

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C4C(C(O3)CO)OP(=O)(O4)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]4[C@@H]([C@H](O3)CO)OP(=O)(O4)O)N

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